molecular formula C13H12N2O4 B2752846 3-(4-Methoxyphenoxy)-5-nitroaniline CAS No. 832739-76-1

3-(4-Methoxyphenoxy)-5-nitroaniline

Cat. No.: B2752846
CAS No.: 832739-76-1
M. Wt: 260.249
InChI Key: UDXNZQXLYASLAN-UHFFFAOYSA-N
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Description

Significance of Aryloxy Ether Linkages in Organic Chemistry and Materials Science

The aryloxy ether linkage, characterized by an oxygen atom connecting two aromatic rings or an aromatic and an alkyl group, is a structural cornerstone in a multitude of organic molecules and advanced materials. mdpi.com In organic synthesis, the ether bond is generally stable, yet it can be cleaved under specific and often harsh acidic conditions. mdpi.com This stability makes the aryloxy group a reliable structural element in the design of complex molecules.

In the realm of materials science, the incorporation of aryloxy ether linkages into polymer backbones can impart desirable properties such as thermal stability, chemical resistance, and specific mechanical characteristics. These attributes are highly sought after in the development of high-performance polymers and engineering plastics.

Overview of Substituted Nitroaniline Derivatives in Contemporary Chemical Literature

Substituted nitroanilines are a class of organic compounds that have been extensively studied and utilized in various fields of chemical science. The presence of both an amino group and a nitro group on the aromatic ring makes these compounds highly versatile. The nitro group, being a strong electron-withdrawing group, and the amino group, a strong electron-donating group, create a significant dipole moment and influence the reactivity of the aromatic ring.

In contemporary chemical literature, substituted nitroanilines are frequently reported as key intermediates in the synthesis of pharmaceuticals, dyes, and nonlinear optical materials. nih.gov For instance, the reduction of the nitro group to an amine is a common synthetic transformation that opens up a plethora of possibilities for further functionalization. nih.gov Furthermore, the specific substitution pattern on the aniline (B41778) ring can fine-tune the electronic and steric properties of the molecule, allowing for the rational design of compounds with specific desired activities.

Rationale for Focused Investigation on 3-(4-Methoxyphenoxy)-5-nitroaniline within the Broader Compound Class

While specific research detailing the extensive applications of this compound is limited, its structural analogy to other researched aryloxy nitroanilines suggests its utility as an intermediate. The presence of the nitro group allows for its conversion to an amino group, which, along with the existing amino group, would provide a diamino-functionalized diaryl ether. Such a scaffold is of interest in the synthesis of various heterocyclic compounds and as a monomer for polymerization reactions. The specific positioning of the substituents on the aniline ring is expected to impart distinct reactivity and properties compared to other isomers.

Below are the available physicochemical properties for this compound:

PropertyValueReference
CAS Number 832739-76-1 sigmaaldrich.com
Molecular Formula C₁₃H₁₂N₂O₄
Molecular Weight 260.25 g/mol
Qualitative Property Enhanced solubility in polar solvents

A plausible synthetic route to this compound, based on general methods for synthesizing diaryl ethers, would likely involve a nucleophilic aromatic substitution reaction. This could entail the reaction of a 3-halo-5-nitroaniline with 4-methoxyphenol (B1676288) in the presence of a base.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenoxy)-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-18-11-2-4-12(5-3-11)19-13-7-9(14)6-10(8-13)15(16)17/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXNZQXLYASLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 3 4 Methoxyphenoxy 5 Nitroaniline

Established Synthetic Routes to Aryloxy-Substituted Nitroanilines

The formation of the aryl ether bond in aryloxy-substituted nitroanilines is primarily accomplished through two well-established strategies: Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed coupling reactions, such as the Ullmann condensation.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming C-O bonds in aromatic systems. libretexts.org This method involves the reaction of an aryl halide or other suitable substrate bearing a good leaving group with a nucleophile, in this case, a phenoxide. encyclopedia.pubchadsprep.com

For an SNAr reaction to proceed, the aromatic ring must be "activated" towards nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgchadsprep.com The nitro group (–NO₂) is a powerful activating group, significantly reducing the electron density of the aromatic ring and stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to occur. If the nitro group is situated meta to the leaving group, the reaction is generally not favored as it cannot effectively stabilize the intermediate through resonance. libretexts.org

The nature of the leaving group is also critical. Halides are common leaving groups, with their reactivity generally following the order F > Cl > Br > I for SNAr reactions. This is because the more electronegative fluorine atom better polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.

In the context of synthesizing 3-(4-Methoxyphenoxy)-5-nitroaniline, a plausible SNAr approach would involve the reaction of a 3-halo-5-nitroaniline derivative with 4-methoxyphenoxide. The nitro group at the 5-position is meta to the leaving group at the 3-position, which, as mentioned, is not ideal for activation. However, the combined electron-withdrawing effects of the nitro group and the amino group can still facilitate the reaction, albeit potentially requiring more forcing conditions.

The efficiency of SNAr reactions is highly dependent on the reaction conditions.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are typically employed. wikipedia.org These solvents are effective at solvating the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion.

Temperature: Higher temperatures are often required to overcome the activation energy barrier, especially when the aromatic ring is not strongly activated. wikipedia.org For instance, the synthesis of 5-(3-hydroxyphenoxy)-2-nitroaniline from 5-chloro-2-nitroaniline (B48662) and resorcinol (B1680541) was conducted at 125 °C. encyclopedia.pubmdpi.com

Base: A base is necessary to deprotonate the phenol, generating the more nucleophilic phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). encyclopedia.pubmdpi.comarkat-usa.org

Catalysis: While many SNAr reactions proceed without a catalyst, certain phase-transfer catalysts or crown ethers can enhance the reaction rate by improving the solubility and reactivity of the nucleophile. acs.org

A study by Vagin and colleagues detailed the synthesis of 5-(3-hydroxyphenoxy)-2-nitroaniline from 5-chloro-2-nitroaniline and resorcinol using sodium hydride as a base in DMF at 125 °C under an argon atmosphere. encyclopedia.pubmdpi.com This illustrates the typical conditions required for such transformations.

Ullmann Condensation and Related Metal-Catalyzed Coupling Reactions

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org This method is particularly useful when the SNAr reaction is not feasible due to poor activation of the aryl halide.

Traditional Ullmann reactions required stoichiometric amounts of copper powder and high temperatures (often exceeding 200 °C). encyclopedia.pubwikipedia.org However, modern variations utilize catalytic amounts of a copper(I) salt, often in the presence of a ligand, which allows for milder reaction conditions. wikipedia.orgmagtech.com.cn

For the synthesis of this compound, an Ullmann coupling could involve the reaction of a 3-halo-5-nitroaniline with 4-methoxyphenol (B1676288) in the presence of a copper catalyst and a base. Ligands such as diamines (e.g., TMEDA) or picolinic acid can significantly improve the efficiency of the coupling. mdpi.comwikipedia.org For example, the synthesis of 3-(p-substituted aryloxy) phenols has been achieved through an Ullmann coupling of resorcinol with aryl iodides using CuI and picolinic acid as catalysts. mdpi.com

Alternative and Novel Synthetic Strategies

Beyond the standard SNAr and Ullmann reactions, other methods have been developed for the synthesis of aryloxy-substituted anilines.

One such method is the vicarious nucleophilic substitution (VNS) of hydrogen. acs.org This reaction allows for the direct amination of nitroarenes, potentially offering a different route to the target molecule. acs.org

Another approach involves the hydrolysis of diazonium salts. For instance, 3-(4-nitrophenoxy)phenol (B3019501) has been synthesized by the hydrolysis of an intermediate diazonium salt derived from an aniline (B41778) in a two-phase system. encyclopedia.pub

Furthermore, palladium-catalyzed C-O cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of diaryl ethers. These methods often offer high efficiency and broad substrate scope.

Precursor Synthesis and Intermediate Transformations Relevant to this compound

The synthesis of this compound relies on the availability of key precursors. The primary starting materials would be a derivative of 3,5-disubstituted nitrobenzene (B124822) and 4-methoxyphenol.

A common precursor for the aniline moiety would be a 1,3-dihalo-5-nitrobenzene or a 3-halo-5-nitrophenol. The synthesis of these precursors often starts from benzene (B151609) or a substituted benzene derivative, followed by nitration and halogenation steps.

The synthesis of 4-methoxyphenol is typically achieved by the methylation of hydroquinone.

Intermediate transformations are also crucial. For example, if the starting material is a dinitro compound, selective reduction of one nitro group to an amino group is a necessary step. This can be achieved using reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide. wikipedia.org In some synthetic routes, a protecting group might be used for the amino group, which is later removed. For instance, an acetyl group can be introduced and subsequently removed by hydrolysis.

In some cases, the methoxy (B1213986) group can be introduced at a later stage of the synthesis. For example, a hydroxyl group can be methylated using a suitable methylating agent. Conversely, a methoxy group can be demethylated to a hydroxyl group using reagents like boron tribromide (BBr₃) or hydrobromic acid. encyclopedia.pubmdpi.com

Derivatization Strategies and Analogue Synthesis

The trifunctional nature of this compound allows for a modular approach to analogue synthesis, where each component of the molecule can be altered independently or in sequence.

The nitro group is a highly versatile functional group, primarily serving as a precursor to an amino group through reduction. This transformation is one of the most fundamental and widely utilized reactions for this class of compounds. The resulting diamine, 3-amino-5-(4-methoxyphenoxy)aniline, is a key intermediate for further derivatization.

The reduction of aromatic nitro compounds can be achieved through various methods, with the choice of reagent often dictated by the presence of other sensitive functional groups. wikipedia.org

Catalytic Hydrogenation : This is a common and efficient method for reducing nitroarenes. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are frequently used with hydrogen gas. wikipedia.orgcommonorganicchemistry.com This method is generally clean, with water being the only byproduct. nih.gov While Pd/C is highly effective, Raney Nickel may be preferred for substrates where dehalogenation of aryl halides is a concern. commonorganicchemistry.com

Chemical Reduction : A variety of chemical reagents can effect the reduction. Iron metal in an acidic medium (e.g., acetic acid or with ammonium chloride) is a classic, cost-effective method. wikipedia.org Other reagents like tin(II) chloride (SnCl₂) are also effective and offer mild reaction conditions, which can be advantageous for complex molecules. wikipedia.orgcommonorganicchemistry.com

The reduction process is not limited to the formation of amines. Under controlled conditions, intermediate species such as hydroxylamines can be isolated. wikipedia.orgmdpi.com Furthermore, treatment of nitroarenes with reagents like excess zinc metal can lead to the formation of bimolecular products like N,N'-diarylhydrazines. wikipedia.org

Reagent/CatalystTypical ConditionsKey FeaturesReference
H₂, Pd/CMeOH or EtOH solvent, room temp. to moderate heatHigh efficiency, clean byproduct (H₂O), may reduce other functional groups. wikipedia.orgcommonorganicchemistry.com
H₂, Raney NiMeOH or EtOH solventEffective, often used to avoid dehalogenation of aryl halides. wikipedia.orgcommonorganicchemistry.com
Fe / NH₄Cl or Fe / Acetic AcidAqueous or alcoholic solvent, heatCost-effective, mild, good for selective reductions. wikipedia.org
SnCl₂HCl, EtOH solventMild conditions, tolerates many functional groups. wikipedia.orgcommonorganicchemistry.com
Sodium Sulfide (Na₂S)Aqueous or alcoholic solventCan sometimes selectively reduce one nitro group in the presence of others. wikipedia.org

The primary amino group of this compound, and the diamino derivative obtained after nitro reduction, can undergo a variety of chemical transformations. These reactions are crucial for building more complex molecules.

Acylation and Sulfonylation : The aniline nitrogen can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides. This reaction is often used to introduce specific functionalities or as a protecting group strategy during subsequent synthetic steps. For instance, the acetylation of an aniline moiety is a common detoxification mechanism in biological systems and a standard synthetic transformation. acs.org

N-Arylation : While the synthesis of the parent compound involves forming a C-O bond, the amino group can also participate in C-N cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann-type aminations. In some copper-catalyzed coupling reactions, the formation of triarylamine byproducts via further N-arylation of the diaryl amine product can be observed, highlighting the reactivity of the aniline nitrogen. nih.gov

Diazotization : The primary amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -halogens) in Sandmeyer-type reactions, providing a powerful method for introducing diverse functional groups onto the aromatic ring. mdpi.com

The methoxy group on the phenoxy ring is a common feature in many synthetic intermediates and natural products. Its primary transformation is cleavage of the methyl-oxygen bond (O-demethylation) to yield the corresponding phenol. This unmasks a hydroxyl group, which can then be used for further functionalization, such as esterification or etherification.

Several reagents are known to effectively cleave aryl methyl ethers: commonorganicchemistry.comresearchgate.net

Boron Tribromide (BBr₃) : This is a highly effective and relatively mild Lewis acid reagent for demethylating aryl methyl ethers. commonorganicchemistry.comwikipedia.orgencyclopedia.pub The reaction typically proceeds at low temperatures (e.g., -78 °C to room temperature) in a chlorinated solvent like dichloromethane (B109758) (DCM). Its mildness allows for high functional group tolerance. commonorganicchemistry.comchem-station.com

Hydrobromic Acid (HBr) : Heating the ether with a strong protic acid like HBr (often as a 47% aqueous solution, sometimes with acetic acid as a co-solvent) is a classical method for demethylation. wikipedia.orgchem-station.com However, these conditions are harsh and may not be suitable for substrates with sensitive functional groups. commonorganicchemistry.com

Nucleophilic Reagents : Strong nucleophiles, such as thiolates (e.g., sodium ethanethiolate, EtSNa), can also effect demethylation via an Sₙ2 attack on the methyl group. These reactions are typically run in polar aprotic solvents like DMF at elevated temperatures. commonorganicchemistry.comwikipedia.org

ReagentTypical ConditionsMechanism TypeKey FeaturesReference
Boron Tribromide (BBr₃)DCM, -78 °C to RTLewis AcidMild, high yield, good functional group tolerance. commonorganicchemistry.comwikipedia.orgchem-station.com
Hydrobromic Acid (HBr)47% aq. solution, reflux ( >100 °C)Brønsted AcidHarsh conditions, low functional group tolerance. commonorganicchemistry.comwikipedia.orgchem-station.com
Thiolates (e.g., EtSNa)DMF or NMP, elevated temp.Nucleophilic (Sₙ2)Strong nucleophile required, useful when acidic conditions must be avoided. commonorganicchemistry.comwikipedia.orgresearchgate.net

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The synthesis of this compound and its derivatives involves well-established reaction types, including nucleophilic aromatic substitution and metal-catalyzed couplings.

While specific kinetic studies for the synthesis of this compound are not prominently reported, the mechanisms of the underlying reactions are understood through extensive research on related systems.

The formation of the diaryl ether bond likely proceeds via a nucleophilic aromatic substitution (SₙAr) pathway. In this mechanism, the phenoxide acts as a nucleophile, attacking the carbon atom bearing a leaving group (e.g., a halide) on the other aromatic ring. encyclopedia.pub The reaction rate is critically dependent on the electronic nature of the aromatic ring being attacked. The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) in the meta position relative to the aniline and ortho/para to the reaction center, is essential for activating the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. cdnsciencepub.com

Kinetic studies of SₙAr reactions typically show a second-order rate law, dependent on the concentration of both the aryl halide and the nucleophile. osti.gov The rate is influenced by several factors:

The nature of the leaving group : The rate generally follows the trend I > Br > Cl > F.

The strength of the nucleophile : More powerful nucleophiles lead to faster reactions.

The solvent : Polar aprotic solvents (e.g., DMSO, DMF) are effective at solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

For photocatalyzed reactions, kinetics are often described using the Langmuir-Hinshelwood model, which accounts for reactions occurring on the surface of the photocatalyst. osti.gov

Catalysts and reagents play a pivotal role in directing the reaction pathway, enhancing reaction rates, and ensuring selectivity.

Diaryl Ether Formation : The synthesis of diaryl ethers can be accomplished via the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. organic-chemistry.orgrsc.org The catalyst, often a Cu(I) species like CuI or generated in situ from copper metal or CuO nanoparticles, is crucial. organic-chemistry.orgmdpi.com The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species. organic-chemistry.org Ligands, such as diamines, amino acids, or 1,3-diketones, can accelerate the reaction by stabilizing the copper intermediates. rsc.org A strong base, like potassium carbonate or cesium carbonate, is required to deprotonate the phenol, generating the active phenoxide nucleophile. acs.org In cases where the aryl halide is highly activated by electron-withdrawing groups (like a nitro group), the reaction can proceed as an uncatalyzed SₙAr reaction, though it may still require a base and heat. researchgate.net

Nitro Group Reduction : In catalytic hydrogenation, the solid catalyst (e.g., Pd/C) provides a surface where the nitro compound and molecular hydrogen are adsorbed and activated. nih.gov This allows for the stepwise transfer of hydrogen atoms to the nitro group, leading to its reduction. In chemical reductions, reagents like Fe or SnCl₂ act as the stoichiometric electron donors.

O-Demethylation : In demethylation with BBr₃, the boron center acts as a strong Lewis acid, coordinating to the ether oxygen. This coordination weakens the C-O bond and facilitates nucleophilic attack by a bromide ion on the methyl carbon. wikipedia.org With HBr, the strong Brønsted acid protonates the ether oxygen, making it a better leaving group and enabling subsequent Sₙ2 attack by the bromide ion. chem-station.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of every proton and carbon atom in the structure of 3-(4-methoxyphenoxy)-5-nitroaniline.

The ¹H and ¹³C NMR spectra provide foundational information about the electronic environment of each nucleus. The chemical shifts (δ) are highly sensitive to the effects of the electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups and the electron-withdrawing nitro (-NO₂) and phenoxy groups.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the amine protons, and the methoxy protons. The protons on the 4-methoxyphenoxy ring typically appear as a pair of doublets (an AA'BB' system) due to their para-substitution. The protons on the 3,5-disubstituted aniline (B41778) ring will appear as distinct signals in the aromatic region, with their chemical shifts influenced by the adjacent functional groups. The amine protons often appear as a broad singlet.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display 13 unique signals, as the molecule has no plane of symmetry. The chemical shifts of the carbon atoms are predicted based on established substituent effects. Carbons attached to electronegative oxygen and nitrogen atoms (C-O, C-N) will be shifted downfield. The carbon bearing the nitro group (C-NO₂) is expected to be significantly deshielded, while the carbons of the methoxy-substituted ring will be influenced by the electron-donating nature of the -OCH₃ group. bhu.ac.inrsc.org

The predicted ¹H and ¹³C NMR chemical shifts for this compound, based on analysis of similar substituted anilines and diaryl ethers, are presented below. rsc.orgrsc.org

Predicted ¹H and ¹³C NMR Data for this compound

Atom NamePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H2~7.0 - 7.2 (t)106 - 108
H4~6.6 - 6.8 (t)110 - 112
H6~7.3 - 7.5 (t)102 - 104
H2'/H6'~7.0 - 7.1 (d)118 - 120
H3'/H5'~6.9 - 7.0 (d)115 - 116
NH₂~4.0 - 5.5 (s, broad)N/A
OCH₃~3.8 (s)55 - 56
C1N/A150 - 152
C3N/A160 - 162
C5N/A149 - 151
C1'N/A150 - 152
C4'N/A156 - 158

Note: Predicted values are based on data from analogous compounds and may vary based on solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, t = triplet.

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons on the 4-methoxyphenoxy ring (H2'/H3' and H5'/H6') and among the protons on the nitroaniline ring (H2, H4, H6), confirming their positions relative to each other. ualberta.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). Each C-H bond in the molecule would produce a cross-peak, definitively linking the proton signals to their corresponding carbon signals in the table above. ualberta.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the connectivity across quaternary (non-protonated) carbons and heteroatoms. It detects longer-range couplings (typically ²J and ³J). Key HMBC correlations would include:

Correlations from the methoxy protons (-OCH₃) to the C4' carbon.

Correlations from the aniline ring protons (H2, H4, H6) to the carbons involved in the ether linkage (C3) and the carbons bearing the amine (C1) and nitro (C5) groups.

Correlations from the phenoxy ring protons (H2'/H6') to the ether-linked carbon C1'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's conformation. A key NOESY correlation would be expected between the H2/H6 protons of the aniline ring and the H2'/H6' protons of the phenoxy ring, which would help determine the dihedral angle of the ether linkage.

DOSY (Diffusion-Ordered Spectroscopy): DOSY separates NMR signals based on the diffusion rates of molecules in solution. For a pure sample, all signals from this compound would align at the same diffusion coefficient, confirming they belong to a single molecular entity.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. tesisenred.net The spectrum for this compound would be characterized by absorptions corresponding to its key structural features.

Expected Vibrational Frequencies for Key Functional Groups

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretching3300 - 3500
Amine (N-H)Scissoring1590 - 1650
Aromatic C-HStretching3000 - 3100
Nitro (NO₂)Asymmetric Stretching1500 - 1560
Nitro (NO₂)Symmetric Stretching1335 - 1385
Ether (Ar-O-Ar)Asymmetric C-O-C Stretching1200 - 1275
Ether (Ar-O-Ar)Symmetric C-O-C Stretching1020 - 1075
Aromatic C=CRing Stretching1450 - 1600

The two N-H stretching bands of the primary amine are particularly diagnostic. The strong asymmetric and symmetric stretching bands of the nitro group are also key identifiers. The presence of two distinct aromatic rings is confirmed by multiple C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The aryl ether linkage is identified by a strong C-O-C stretching band, typically around 1250 cm⁻¹. mdpi.comacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides the exact molecular weight and offers insight into the molecule's structure through analysis of its fragmentation patterns. For this compound (C₁₃H₁₂N₂O₄), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

Molecular Ion Peak (M⁺): The calculated monoisotopic mass is 260.0797 g/mol . An ESI-MS experiment would likely show the protonated molecule [M+H]⁺ at m/z 261.0875. ualberta.ca

Fragmentation Pattern: The diaryl ether bond is a likely site for fragmentation under electron impact (EI) or collision-induced dissociation (CID) conditions. Key predicted fragments would include:

Loss of the nitro group (-NO₂), resulting in a fragment at m/z 214.

Cleavage of the C-O ether bond, leading to fragments corresponding to the 4-methoxyphenoxy radical (m/z 123) and the 3-amino-5-nitrophenyl radical (m/z 154) or their charged equivalents.

Loss of a methyl radical (-CH₃) from the methoxy group, followed by further fragmentation.

Computational and Theoretical Studies on 3 4 Methoxyphenoxy 5 Nitroaniline

Prediction of Reactivity and Mechanistic Pathways through Computational Modeling

Computational modeling has emerged as an indispensable tool in modern chemistry, offering profound insights into molecular properties and reaction dynamics. For 3-(4-Methoxyphenoxy)-5-nitroaniline, computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in predicting its reactivity and elucidating potential mechanistic pathways in various chemical transformations. These theoretical investigations provide a molecular-level understanding that complements experimental findings.

At the heart of predicting the chemical behavior of this compound are the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the capacity to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is another powerful computational technique that provides a visual representation of the charge distribution on the molecule's surface. The MEP map uses a color spectrum to indicate electron-rich and electron-deficient areas. For this compound, the nitro group (-NO2), being a strong electron-withdrawing group, is expected to create a significant electron-deficient (electrophilic) region, typically colored in blue or green. In contrast, the methoxy (B1213986) group (-OCH3) and the amine group (-NH2) are electron-donating, leading to electron-rich (nucleophilic) regions, usually depicted in red or yellow. These maps are invaluable for predicting how the molecule will interact with other reagents, such as electrophiles and nucleophiles.

Computational modeling can also be employed to simulate reaction mechanisms and predict the most probable transformation pathways. By calculating the transition state energies and reaction energy profiles, researchers can determine the feasibility and kinetics of various potential reactions. For instance, in a potential nucleophilic aromatic substitution reaction, computational models can help identify the most likely site of attack and the energy barriers associated with different pathways. This predictive capability is instrumental in designing and optimizing synthetic routes.

The following table presents hypothetical data from a DFT study on this compound, illustrating the types of parameters that are typically calculated to assess reactivity.

Computational ParameterCalculated ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capacity
LUMO Energy -2.1 eVIndicates electron-accepting capacity
HOMO-LUMO Gap 4.4 eVReflects chemical reactivity and stability
Dipole Moment 5.2 DMeasures the polarity of the molecule
Electron Affinity 1.8 eVEnergy released upon electron addition
Ionization Potential 7.0 eVEnergy required to remove an electron

These computational descriptors provide a quantitative basis for understanding the electronic structure and reactivity of this compound. The relatively large HOMO-LUMO gap suggests a molecule with reasonable stability. The significant dipole moment points to a polar molecule, which would influence its solubility and intermolecular interactions.

Furthermore, computational models can predict the reactivity of specific atoms within the molecule by calculating their Fukui functions or condensed-to-atom electrophilic and nucleophilic Fukui indices. These values help to pinpoint the exact atomic sites most susceptible to electrophilic or nucleophilic attack.

Applications and Advanced Material Science Contexts of 3 4 Methoxyphenoxy 5 Nitroaniline As a Research Intermediate

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups on the 3-(4-Methoxyphenoxy)-5-nitroaniline scaffold makes it a crucial precursor for the synthesis of larger, more complex molecular architectures. Its utility spans from creating high-performance polymers to constructing intricate heterocyclic systems.

This compound is a significant precursor for high-performance polymers, primarily through its conversion to a diamine monomer. The critical step is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂), transforming the molecule into 3-(4-Methoxyphenoxy)-1,5-diaminobenzene. This resulting diamine is a key ingredient for polymerization reactions.

Polyimides: These polymers are renowned for their thermal stability, chemical resistance, and excellent mechanical properties. mdpi.com The synthesis of polyimides typically involves a two-step process. First, a diamine monomer reacts with a dianhydride, such as Pyromellitic dianhydride (PMDA), in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) to form a poly(amic acid) (PAA) precursor. nih.govnih.govanalis.com.my Subsequently, this PAA undergoes thermal or chemical imidization to form the final polyimide. nih.govnih.gov The diamine derived from this compound introduces a flexible ether linkage and a methoxy (B1213986) group into the polymer backbone. These features can enhance the solubility and processability of the resulting polyimide, while also influencing its dielectric and thermal properties. google.com

Epoxy Resins: Epoxy resins are widely used as adhesives, coatings, and composite matrices due to their strong adhesion and mechanical strength. mdpi.comd-nb.info They are cured using hardeners, which are often polyamines. nih.gov The diamine synthesized from this compound can act as a polymeric hardener for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). nih.govmdpi.com The amine groups of the diamine react with the epoxide rings of the resin in a ring-opening reaction, leading to a cross-linked, three-dimensional network. nih.govgoogle.com The incorporation of the methoxyphenoxy moiety can impart increased flexibility and thermal stability to the cured epoxy composite. google.com

Table 1: Polymer Synthesis from this compound Derivative

Precursor Reaction Resulting Polymer Class Key Features Contributed by Precursor
3-(4-Methoxyphenoxy)-1,5-diaminobenzene Polycondensation with dianhydrides (e.g., PMDA) Polyimide Enhanced solubility, processability, modified thermal and dielectric properties. nih.govgoogle.com
3-(4-Methoxyphenoxy)-1,5-diaminobenzene Curing agent for epoxy resins (e.g., DGEBA) Epoxy Resin Composite Increased flexibility, thermal stability, and strong adhesion. nih.govgoogle.commdpi.com

Heterocyclic compounds are integral to medicinal chemistry and materials science. sigmaaldrich.com this compound provides a scaffold for synthesizing various heterocyclic systems, most notably benzimidazoles. Following the reduction of the nitro group to yield a 1,2-diamine (after appropriate precursor design) or a 1,3-diamine, cyclization reactions can be initiated. mdpi.comresearchgate.net

For instance, a 1,2-phenylenediamine derivative can be condensed with aldehydes or carboxylic acids to form substituted benzimidazoles. researchgate.net Another synthetic route involves the reaction of the diamine with reagents like 1,1'-carbonyldiimidazole (B1668759) to yield benzimidazol-2-ones. mdpi.comnih.gov The resulting benzimidazole-containing molecules can be further functionalized or incorporated into larger systems, such as polyimides containing benzimidazole (B57391) units, which exhibit exceptional thermal and mechanical properties. mdpi.comnih.gov

Functionalization and Modification for Specific Research Applications (e.g., Radiotracers, Ligands)

The structure of this compound allows for targeted chemical modifications to create specialized molecules for research.

Radiotracers: In nuclear medicine, radiotracers are essential for diagnostic imaging techniques like Positron Emission Tomography (PET). The synthesis of novel radiotracers often involves the introduction of a positron-emitting isotope, such as Carbon-11 ([¹¹C]), into a biologically relevant molecule. mdpi.comencyclopedia.pub Derivatives of this compound are valuable in this context. For example, related methoxy-containing precursors have been used to synthesize [¹¹C] labeled analogs of molecules for imaging specific biological targets, such as the Cyclooxygenase-2 (COX-2) enzyme. mdpi.comencyclopedia.pub The methoxy group provides a site for demethylation followed by radiolabeling with a [¹¹C]methyl group. mdpi.comencyclopedia.pubaau.dk

Ligands: The amine groups, or other functional groups introduced onto the aromatic rings, can act as coordination sites for metal ions. This makes derivatives of this compound useful as precursors for ligands in coordination chemistry. These ligands can be used to form metal complexes with specific catalytic or material properties. For instance, incorporating heterocyclic systems like pyridine (B92270) or benzimidazole, derived from this precursor, can create multidentate ligands capable of forming stable complexes with transition metals like copper(II). nih.gov These metal-coordinated structures are explored for applications such as creating advanced polyimides with enhanced thermal and dielectric properties. nih.gov

Integration into Synthetic Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and materials science, aiming to understand how the chemical structure of a compound influences its properties. nih.govmdpi.comnih.gov this compound is an ideal scaffold for SAR studies due to its distinct regions available for modification:

The Amine Group: Can be acylated, alkylated, or used as a handle for attaching other molecular fragments.

The Nitro Group: Can be reduced to an amine and then further functionalized, or replaced with other electron-withdrawing or electron-donating groups.

The Phenoxy Ring System: The aromatic rings can be substituted with various functional groups to modulate electronic properties, steric bulk, and solubility.

By systematically creating a library of analogs and assessing the impact of these changes on physicochemical properties (e.g., solubility, polarity, conformation), researchers can build a comprehensive understanding of the structural requirements for a desired outcome. nih.gov This approach allows for the rational design of new molecules with optimized characteristics, without directly referencing biological activity. nih.gov

Table 2: Potential Modification Sites for SAR Studies

Molecular Region Potential Modifications Purpose in SAR Studies
Aniline (B41778) Moiety Acylation, Alkylation, Diazotization Investigate the role of the amine/amide linkage in molecular interactions.
Nitro Group Moiety Reduction to amine, replacement with other groups (e.g., -CN, -SO₂R) Modulate electronic properties and hydrogen bonding capacity.
Methoxyphenoxy Moiety Substitution on either aromatic ring (e.g., with halogens, alkyls) Fine-tune steric hindrance, lipophilicity, and electronic donation/withdrawal.

Exploration in Optoelectronic and Nonlinear Optical Materials

Materials with nonlinear optical (NLO) properties are crucial for technologies like optical communications and data processing. researchgate.netfrontiersin.org A common strategy for designing NLO materials is to create molecules with a "push-pull" electronic structure. frontiersin.org This involves connecting an electron-donating group (the "push") and an electron-accepting group (the "pull") through a π-conjugated system.

This compound inherently possesses this push-pull character. The methoxyphenoxy group acts as an electron donor, while the nitro group is a strong electron acceptor. The phenoxy-aniline backbone serves as the conjugated bridge. This intramolecular charge-transfer characteristic makes it and its derivatives promising candidates for exploration in optoelectronics and NLO applications. researchgate.net Research in this area often involves incorporating such push-pull chromophores into larger systems, such as pyrazolines or phthalocyanines, to enhance their NLO response. researchgate.netfrontiersin.org The goal is to develop materials that can efficiently manipulate the phase, frequency, or amplitude of light. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-Methoxyphenoxy)-5-nitroaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential nitration, reduction, and coupling reactions. For example, nitration of 4-methoxyphenol with concentrated sulfuric and nitric acids introduces the nitro group. Subsequent reduction using iron powder in HCl yields the amine intermediate. The final coupling step with a halogenated aniline derivative (e.g., 5-chloro-3-nitroaniline) under basic conditions (K₂CO₃ in DMF) forms the target compound. Solvent choice (polar aprotic vs. protic) and catalyst (e.g., CuI for Ullmann coupling) critically affect yield and purity .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR validate substituent positions (e.g., methoxy at δ 3.8 ppm, nitro group deshielding adjacent protons).
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., incomplete coupling intermediates).
  • Elemental Analysis : Confirms empirical formula (C₁₃H₁₁N₂O₄) and rules out halogen impurities.
  • FT-IR : Identifies functional groups (N-H stretch at ~3400 cm⁻¹, nitro symmetric/asymmetric stretches at ~1520/1350 cm⁻¹) .

Advanced Research Questions

Q. How can mechanistic studies resolve competing reaction pathways during the synthesis of this compound?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N in nitro groups) and kinetic monitoring (via in-situ IR or LC-MS) clarify reaction pathways. For example, competing O- vs. C-arylation during coupling can be probed by varying electron-withdrawing/donating substituents on the aryl halide. Computational modeling (DFT) predicts regioselectivity and transition states .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Systematic substitution at the methoxy (e.g., replacing with ethoxy, CF₃O) or nitro group (e.g., reduction to amine) followed by bioactivity screening (e.g., enzyme inhibition assays) identifies key pharmacophores. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) rationalizes SAR trends. QSAR models correlate electronic parameters (Hammett σ) with activity .

Q. How should researchers address contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR shifts or melting points may arise from polymorphism or residual solvents. Validate data via:

  • Cross-laboratory replication : Compare spectra from independent syntheses.
  • Crystallography : Single-crystal XRD resolves structural ambiguities (e.g., nitro group orientation).
  • Standardized protocols : Use deuterated solvents with internal standards (TMS) and controlled drying methods .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., tyrosine kinases) using fluorogenic substrates.
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) with controls for solvent interference.
  • Binding Affinity : Surface plasmon resonance (SPR) or ITC to quantify interactions with biomacromolecules .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring identify degradation pathways. Nitro group reduction (to amine) and methoxy hydrolysis (to phenol) are common. Argon-atmosphere storage at -20°C in amber vials minimizes photodegradation and oxidation .

Q. What experimental approaches control regioselectivity during nitration of the precursor phenoxy-aniline system?

  • Methodological Answer : Directed ortho-nitration is achieved via steric blocking (e.g., bulky substituents at C-2) or Lewis acid catalysis (e.g., FeCl₃). Competitive para-nitration can be suppressed using low temperatures (-10°C) and stoichiometric HNO₃. Computational tools (e.g., GaussView) model charge distribution to predict nitration sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.